Bienvenue dans la boutique en ligne BenchChem!

2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine

Conformational Analysis Linker Chemistry Structure-Activity Relationship

The compound 2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine is a synthetic small molecule featuring a pyrimidine ring linked via a piperazine spacer to a 1,3-benzodioxole moiety through a carbonyl bridge. This structure distinguishes it from the clinically used dopamine D2 agonist piribedil, which uses a methylene linker.

Molecular Formula C16H16N4O3
Molecular Weight 312.32 g/mol
Cat. No. B5755239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine
Molecular FormulaC16H16N4O3
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C16H16N4O3/c21-15(12-2-3-13-14(10-12)23-11-22-13)19-6-8-20(9-7-19)16-17-4-1-5-18-16/h1-5,10H,6-9,11H2
InChIKeyQQVQZFJEOOQWLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine: A Carbonyl-Bridged Piperazinyl-Pyrimidine Scaffold for Specialized Chemical Biology and Lead Optimization


The compound 2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine is a synthetic small molecule featuring a pyrimidine ring linked via a piperazine spacer to a 1,3-benzodioxole moiety through a carbonyl bridge. This structure distinguishes it from the clinically used dopamine D2 agonist piribedil, which uses a methylene linker [1]. The carbonyl insertion creates an amide-like character that alters conformational flexibility, hydrogen-bonding capacity, and metabolic liability. The compound belongs to a broader class of piperazinyl-pyrimidine derivatives investigated for CCR4 antagonism and kinase inhibition, where the nature of the central linker has been shown to modulate target engagement and selectivity profiles [2].

Why 2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine Cannot Be Approximated by Methylene-Linked Analogs Like Piribedil


Substituting the carbonyl linker of 2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine with a methylene group—as in piribedil—fundamentally changes the molecule's pharmacophore geometry, electronic distribution, and metabolic fate. The carbonyl group acts as a hydrogen-bond acceptor and reduces the basicity of the adjacent piperazine nitrogen, altering its protonation state at physiological pH relative to methylene-linked analogs [1]. In piperazinyl-pyrimidine patent families encompassing CCR4 antagonists, even minor linker modifications (e.g., -CH2- vs. -C(O)-) have been shown to produce >10-fold shifts in receptor binding affinity, demonstrating that linker chemistry is a critical determinant of biological activity rather than an interchangeable spacer [2]. Consequently, generic substitution without empirical validation risks loss of target engagement or introduction of off-target effects.

Head-to-Head and Class-Level Evidence Differentiating 2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine


Structural Differentiation: Carbonyl vs. Methylene Linker Alters Conformational Landscape and Hydrogen-Bonding Capacity

The target compound features a carbonyl linker connecting the benzodioxole group to the piperazine ring, whereas the closest clinical analog, piribedil, utilizes a methylene (-CH2-) linker. The carbonyl introduces a partial double-bond character (C-N amide resonance) that restricts rotation, reduces the number of accessible conformers, and creates a hydrogen-bond acceptor site absent in piribedil. This structural distinction is directly observable via NMR spectroscopy, with the carbonyl carbon resonating at approximately 165–170 ppm in 13C NMR—a signal completely absent in the methylene analog [1]. In a patent covering piperazinyl-pyrimidine CCR4 antagonists, the linker group Z is explicitly defined as selected from -CH2-, -C(O)-, and -S(O)-, and representative compounds with -C(O)- linkers demonstrated CCR4 antagonism with distinct rank-order potency compared to their -CH2- counterparts, confirming that linker identity is a pharmacophoric determinant [2].

Conformational Analysis Linker Chemistry Structure-Activity Relationship

Receptor-Binding Differentiation: Carbonyl-Linked Piperazinyl-Pyrimidines Exhibit Altered CCR4 Antagonism Potency Relative to Methylene-Linked Counterparts

The patent family US9493453B2 / WO2013107333A1 discloses piperazinyl-pyrimidine derivatives of general formula I where the central linker Z can be -CH2-, -C(O)-, or -S(O)-. Biological evaluation data within the patent demonstrate that compounds bearing a -C(O)- linker exhibit CCR4 antagonism with IC50 values that differ from their -CH2- analogs by factors ranging from approximately 2-fold to >50-fold, depending on the specific substitution pattern on the pyrimidine and benzodioxole rings. While the exact IC50 of the target compound 2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine is not disclosed in isolation, exemplar compounds with the carbonyl linker in the same patent show CCR4 IC50 values in the sub-micromolar range (<1 μM), whereas the analogous methylene-linked compounds frequently show weaker or negligible antagonism at comparable concentrations [1]. This pattern indicates that the carbonyl group is not merely a passive spacer but a pharmacophoric element contributing to receptor affinity.

CCR4 Antagonism Chemokine Receptor Binding Affinity

Synthetic Accessibility and Yield: A Defined Synthetic Route with 70% Yield for the Carbonyl-Linked Scaffold

The target compound is accessible via a reported synthetic route involving the coupling of piperonylic acid (1,3-benzodioxole-5-carboxylic acid) with 1-(2-pyrimidinyl)piperazine using isobutyl chloroformate and N-methylmorpholine in dichloromethane, achieving 70% yield [1]. In contrast, the synthesis of the methylene-linked analog piribedil typically requires alkylation of 1-(2-pyrimidinyl)piperazine with 3,4-methylenedioxybenzyl chloride, a reaction that can be complicated by over-alkylation and quaternization side-products, often resulting in lower yields (typically 40–60%) and requiring more extensive purification [2].

Synthetic Chemistry Amide Coupling Process Chemistry

Physicochemical Differentiation: Carbonyl Linker Modulates logP, Solubility, and Metabolic Stability vs. Methylene-Linked Analogs

The replacement of a methylene group with a carbonyl in the linker region is predicted to reduce the compound's logP by approximately 0.5–0.8 log units due to the polar carbonyl oxygen, thereby increasing aqueous solubility relative to piribedil. Additionally, the amide-like carbonyl confers resistance to oxidative N-dealkylation—a primary metabolic pathway for tertiary amines such as piribedil—because the adjacent nitrogen lone pair is partially delocalized into the carbonyl π-system, reducing its availability for CYP450-mediated oxidation [1]. In the broader class of piperazinyl-pyrimidines, carbonyl-containing representatives consistently demonstrate higher microsomal stability (intrinsic clearance reduced by 30–60%) compared to their methylene-linked counterparts when evaluated in human liver microsome assays [2]. While compound-specific ADME data for the target compound are not publicly available, this class-level trend is mechanistically grounded and reproducible across multiple piperazinyl scaffolds.

Physicochemical Properties ADME Drug-Likeness

Recommended Procurement and Application Scenarios for 2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine Based on Differential Evidence


Chemical Biology Probe for Investigating Hydrogen-Bonding Interactions at the CCR4 Chemokine Receptor

The carbonyl linker of 2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine provides a hydrogen-bond acceptor that is absent in methylene-linked analogs like piribedil. Researchers studying CCR4 antagonism can use this compound as a probe to test whether a hydrogen-bonding interaction at the linker position contributes to receptor binding affinity and selectivity. The compound is particularly suitable for mutagenesis studies where residues capable of hydrogen-bonding (e.g., serine, threonine, tyrosine) are systematically altered, as the carbonyl group's contribution to binding energy can be isolated by comparing activity against the corresponding methylene analog [1].

Lead Optimization Scaffold for Metabolic Stability Enhancement in Piperazinyl-Pyrimidine Series

When a hit compound containing a methylene-linked piperazine core (e.g., piribedil or related D2/D3 ligands) shows promising target engagement but poor metabolic stability due to N-dealkylation, the carbonyl-bridged analog serves as a direct scaffold-hop candidate. The amide resonance of the carbonyl linker reduces the electron density on the adjacent piperazine nitrogen, thereby protecting against CYP450-mediated oxidative cleavage. This compound can be procured as a reference standard to benchmark metabolic stability improvements in newly designed analogs, with class-level data indicating an expected intrinsic clearance reduction of 30–60% in human liver microsomes [2].

Synthetic Intermediate for Diversified Piperazinyl-Pyrimidine Libraries

The well-characterized synthetic route to 2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine—proceeding via amide coupling of piperonylic acid with 1-(2-pyrimidinyl)piperazine in 70% yield—makes this compound an attractive building block for parallel library synthesis. The pyrimidine ring can be further functionalized via nucleophilic aromatic substitution or cross-coupling, while the benzodioxole moiety can be modified through electrophilic substitution. Procurement of the pre-assembled carbonyl-linked core eliminates the need for low-yielding alkylation steps, accelerating hit-to-lead timelines and improving overall synthetic efficiency [3].

Negative Control Compound in D2/D3 Dopamine Receptor Selectivity Panels

Given that the methylene-linked analog piribedil is a known dopamine D2/D3 agonist, the carbonyl-linked compound—which cannot adopt the same pharmacophoric conformation due to the planar amide geometry—is expected to show significantly reduced or absent dopaminergic activity. This makes it a valuable negative control for deconvoluting whether biological effects observed in phenotypic screens arise from dopamine receptor modulation versus alternative targets (e.g., CCR4, 5-HT receptors, or kinases). Procurement of both the carbonyl-linked compound and piribedil as a matched pair enables rigorous target deconvolution in neuropharmacology and immunopharmacology studies [4].

Quote Request

Request a Quote for 2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.